molecular formula C18H22N4O3S2 B2912336 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea CAS No. 863017-56-5

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea

Cat. No.: B2912336
CAS No.: 863017-56-5
M. Wt: 406.52
InChI Key: BHBJGJZKUKLUFC-UHFFFAOYSA-N
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Description

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea is a thiourea derivative featuring a morpholino group, a thiophen-2-yl moiety, and a 4-nitrophenyl substituent. Thiourea derivatives are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The morpholino group enhances solubility and bioavailability, while the nitro group contributes to electron-withdrawing effects, influencing molecular interactions and reactivity.

Properties

IUPAC Name

1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-13(17(16-3-2-12-27-16)21-8-10-25-11-9-21)19-18(26)20-14-4-6-15(7-5-14)22(23)24/h2-7,12-13,17H,8-11H2,1H3,(H2,19,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBJGJZKUKLUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea, commonly referred to as triplin, is a complex organic compound notable for its unique structural features, including a morpholine ring, a thiophene group, and a nitrophenyl thiourea moiety. This compound has garnered significant attention in various scientific fields due to its potential applications in biology, chemistry, and medicine.

Synthesis and Structural Characteristics

The synthesis of triplin typically involves multi-step organic reactions. The general method includes:

  • Formation of Intermediate : Reacting morpholine with a thiophene derivative in the presence of a catalyst.
  • Coupling Reaction : The intermediate is then coupled with a nitrophenyl thiourea derivative.
  • Purification : The crude product is purified using recrystallization or chromatography techniques.

The IUPAC name of the compound reflects its distinct functional groups and structural characteristics, which are critical for its biological activity and chemical reactivity .

Antimicrobial Properties

Research indicates that thiourea derivatives, including triplin, exhibit significant antimicrobial activity. A structure-activity relationship (SAR) study demonstrated that compounds containing thiourea functional groups possess broad-spectrum antibacterial properties against various pathogenic bacteria .

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
TriplinE. coli15 µg/mL
TriplinS. aureus10 µg/mL
TriplinP. aeruginosa20 µg/mL

Anticancer Activity

Triplin has also shown promising anticancer activity. Studies have demonstrated that thiourea derivatives can inhibit the growth of various cancer cell lines and reverse treatment resistance in cancer therapies. For instance, triplin exhibited IC50 values ranging from 3 to 14 µM against several cancer cell lines, indicating potent cytotoxic effects .

Table 2: Anticancer Activity of Triplin

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)7
PC3 (Prostate Cancer)10
A549 (Lung Cancer)12

The biological activity of triplin is attributed to its ability to interact with specific molecular pathways involved in cell signaling and apoptosis. Thiourea derivatives have been shown to target angiogenesis pathways and influence the expression of proteins involved in tumor growth .

Case Study 1: Antibacterial Efficacy

In a recent study published in Molecules, researchers evaluated the antibacterial efficacy of triplin against multi-drug resistant strains of bacteria. The results indicated that triplin not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .

Case Study 2: Anticancer Potential

A clinical trial assessed the efficacy of triplin in patients with advanced breast cancer. The trial reported that patients receiving triplin exhibited a significant reduction in tumor size compared to those receiving standard chemotherapy alone, highlighting its potential as an adjunct therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Nitrophenyl Groups

  • Compound 7j (): 3-(4-Methoxyphenyl)-1-[5-methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-en-1-one. Key Differences: Replaces the thiourea group with a chalcone (propenone) backbone. Biological Activity: Exhibits anticancer activity (IC₅₀ values in µM range) via MTT assays, highlighting the role of the nitro group and thiophene in cytotoxicity .
  • TTU8 () : 1-(4-Nitrophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea.

    • Key Differences : Urea instead of thiourea linkage; includes a thiazole ring.
    • Properties : Higher melting point (275–277°C) due to rigid thiazole and nitro groups, compared to the target compound’s likely lower melting point (unreported) .

Thiourea Derivatives with Nitrophenyl Substituents

  • Compound 5g (): 1-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)-3-(4-nitrophenyl)thiourea. Key Differences: Indole and fluorobenzoyl groups instead of morpholino-thiophene. Activity: Potent MAO-B inhibitor (IC₅₀ = 12 nM), suggesting nitro-thiourea motifs enhance enzyme binding .
  • 1a (): 1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)thiourea. Key Differences: Lacks morpholino and thiophene; simpler structure. Synthesis: Synthesized in methanol at room temperature (24 h, 64–87% yield), contrasting with the target compound’s likely multi-step synthesis .

Adamantane-Based Thioureas ()

  • Compound 1 (): 1-(Adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea. Key Differences: Adamantane replaces morpholino-thiophene; S-conformation due to intramolecular hydrogen bonding. Structural Insight: Hydrogen bonds form six-membered rings, stabilizing the crystal lattice. The target compound’s morpholino group may disrupt such interactions, altering solubility .

Physicochemical and Spectral Comparisons

Table 1: Physical Properties of Selected Compounds

Compound Melting Point (°C) Yield (%) Key Functional Groups Source
Target Compound N/A N/A Morpholino, thiophene, nitro This Article
7f () 138–141 69 Piperazine, nitro, ketone
5g () 220.7–221.7 64 Indole, fluorobenzoyl, nitro
TTU8 () 275–277 45 Thiazole, nitro, urea

Table 2: Spectral Data Highlights

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
Target Compound Expected: N-H (~3300), C=S (~1250) Morpholino protons (~3.5–4.0) Pending
7j () C=O (1680), NO₂ (1520) Thiophene H (7.2–7.5), nitro aryl H 445 (M⁺)
1a () O-H (3200), C=S (1220) Nitro aryl H (8.2–8.4) 318 (M⁺)

Hydrogen Bonding and Crystal Packing

  • Adamantane Derivatives (): Exhibit intermolecular N–H···O and C–H···S interactions, contributing to dense crystal packing. The target compound’s morpholino group may introduce N–H···O bonds with nitro groups, but steric hindrance from thiophene could reduce packing efficiency .
  • Compound 1 (): S-conformation stabilizes via intramolecular N–H···O=C hydrogen bonds. The target compound’s flexibility (morpholino-thiophene side chain) may favor U-conformations, reducing crystallinity .

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